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Compound of Interest

Compound Name: 5-lodo-4-methoxypyrimidine

Cat. No.: B2409281

An In-depth Technical Guide to 5-lodo-4-methoxypyrimidine for Advanced Research

Introduction: A Versatile Heterocyclic Building Block

5-lodo-4-methoxypyrimidine is a halogenated pyrimidine derivative that has emerged as a
significant building block in medicinal chemistry and organic synthesis. Its strategic
functionalization—an electron-donating methoxy group and a reactive iodo substituent on an
electron-deficient pyrimidine core—provides a unique electronic and steric profile. This
structure is particularly valuable for researchers and drug development professionals, as it
allows for selective and efficient modification, primarily through modern cross-coupling
reactions. This guide offers a comprehensive overview of its core properties, reactivity, and
practical applications, providing the technical insights necessary for its effective utilization in the
laboratory. The compound is noted for its role as a key intermediate in the synthesis of potential
antiviral agents, including those targeting formidable viruses like MERS-CoV and SARS
coronavirus, as well as in the development of novel kinase inhibitors for oncology.[1]

Physicochemical and Molecular Properties

The fundamental properties of 5-lodo-4-methoxypyrimidine are crucial for planning
experimental work, including reaction setup, purification, and storage. The key data is
summarized below.
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Property Value Source(s)

CAS Number 219915-13-6 [1]

Molecular Formula CsHsIN20 [1]

Molecular Weight 236.01 g/mol [1]
Expected to be a solid at room

Appearance
temperature.

Boiling Point 286.3 °C [1]

Flash Point 88 °C [1]
Data not readily available in
public sources. For context,

Melting Point the related compound 5-lodo-
2,4-dimethoxypyrimidine has a
melting point of 71-75 °C.

Expected to be soluble in polar
organic solvents such as
- Dichloromethane (DCM),

Solubility
Chloroform,

Dimethylformamide (DMF),
and alcohols.

SMILES COC1=NC=NC=Cl1lI [1]
Not readily available in

InChl Key

searched sources.

Spectroscopic Data Analysis: Identification and
Characterization

While experimentally derived spectra for 5-lodo-4-methoxypyrimidine are not widely
published, its structure allows for a reliable prediction of its spectral characteristics. This
theoretical analysis is vital for researchers to confirm the identity and purity of the compound
after synthesis or purchase.
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'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple and highly informative.

H-2 (singlet): Around & 8.5-8.7 ppm. This proton is adjacent to two electronegative nitrogen
atoms, causing a significant downfield shift.

H-6 (singlet): Around & 8.2-8.4 ppm. This proton is adjacent to a nitrogen atom and the
carbon bearing the iodo group.

-OCHs (singlet): Around & 4.0-4.2 ppm. A characteristic singlet integrating to three protons
from the methoxy group.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

C-4 (quaternary): ~170 ppm. Attached to both an oxygen and a nitrogen, this carbon will be
the most downfield.

C-2 & C-6 (methine): ~155-160 ppm. These carbons are part of the electron-deficient
aromatic system.

C-5 (quaternary): ~80-90 ppm. The direct attachment of the heavy iodine atom causes a
significant upfield shift (the "heavy atom effect”).

-OCHs (methyl): ~55 ppm. The typical region for a methoxy carbon attached to an aromatic
system.

Mass Spectrometry (Expected)

Mass spectrometry is used to confirm the molecular weight and can provide structural clues

from fragmentation patterns.

Molecular lon Peak (M*): A strong peak is expected at m/z 236, corresponding to the
molecular weight of the compound.[2]
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» Key Fragmentation: Common fragmentation pathways would include the loss of the methoxy
group ([M-31]*) and the loss of the iodine atom ([M-127]*), providing definitive structural
confirmation.[2]

Chemical Reactivity and Synthetic Utility

The reactivity of 5-lodo-4-methoxypyrimidine is dominated by the carbon-iodine bond,
making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-
deficient nature of the pyrimidine ring enhances the reactivity of the C-lI bond towards oxidative
addition to a Pd(0) catalyst, a key step in many coupling cycles.[3]

This compound is frequently used in:

o Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.[4]
e Buchwald-Hartwig Amination: To form C-N bonds with various amines.[4]

e Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

The ability to introduce diverse molecular fragments at the C-5 position makes this reagent
exceptionally valuable for building libraries of complex molecules for drug discovery, particularly
in the development of kinase inhibitors.[4][5]

Workflow: Suzuki-Miyaura Cross-Coupling

The diagram below illustrates a typical Suzuki-Miyaura reaction workflow utilizing 5-lodo-4-
methoxypyrimidine as the electrophilic partner. This reaction is fundamental to its application
in medicinal chemistry.
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Reaction Setup

Combine Reactants:
- 5-lodo-4-methoxypyrimidine (1.0 eq)
- Arylboronic Acid (1.2 eq)
- Base (e.g., K2COs, 2-3 eq)

l

Add Pd Catalyst & Ligand
(e.g., Pd(PPhs)as, 2-5 mol%)

:

Add Degassed Solvents
(e.g., Dioxane/H20)

Reaction Execution
Establish Inert Atmosphere
(Purge with N2 or Ar)
Heat Reaction Mixture
(e.g., 80-100 °C)

Monitor Progress
(TLC or LC-MS)

Workup & Purification

Cool to Room Temp

Aqueous Workup
(Dilute, Wash, Extract)

Dry Organic Layer
(e.g., NazS0a4)

Purify Product
(Column Chromatography)

Caption: Suzuki-Miyaura reaction workflow.

Click to download full resolution via product page
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Detailed Experimental Protocol: Suzuki-Miyaura
Coupling

This protocol provides a representative, self-validating method for the coupling of 5-lodo-4-
methoxypyrimidine with a generic arylboronic acid.

Objective: To synthesize a 5-aryl-4-methoxypyrimidine derivative.

Materials:

5-lodo-4-methoxypyrimidine (1.0 eq)

o Arylboronic acid (1.2 eq)

o Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 eq)
» Base, e.g., Potassium Carbonate (K2CO3) (2.5 eq)

e Degassed 1,4-Dioxane

e Degassed Deionized Water

e Anhydrous Sodium Sulfate (NazSOa)

o Ethyl Acetate

¢ Brine solution

Silica gel for chromatography
Procedure:

o Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-lodo-4-
methoxypyrimidine, the arylboronic acid, and potassium carbonate.

o Rationale: Using a Schlenk flask and dry conditions is crucial as palladium catalysts can
be sensitive to oxygen and moisture, and the organometallic intermediates are reactive.
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Catalyst Addition: Add the Pd(PPhs)a catalyst to the flask.

o Rationale: Pd(PPhs)a is a common, reliable Pd(0) source for Suzuki couplings. The
phosphine ligands stabilize the palladium center throughout the catalytic cycle.[6]

Inert Atmosphere: Seal the flask, and then evacuate and backfill it with an inert gas (Argon or
Nitrogen) three times.

o Rationale: This step removes oxygen, which can oxidize the Pd(0) catalyst to an inactive
Pd(Il) state and cause unwanted side reactions.

Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed
water (typically a 4:1 to 5:1 ratio).

o Rationale: A mixed solvent system is often required to dissolve both the organic-soluble
halide and the more polar boronic acid/base.[7] Degassing the solvents removes dissolved
oxygen.

Reaction: Heat the mixture to 90 °C with vigorous stirring.

o Rationale: Heating provides the necessary activation energy for the oxidative addition and
reductive elimination steps of the catalytic cycle.

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting 5-lodo-4-
methoxypyrimidine is consumed (typically 4-12 hours).

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and
wash sequentially with water and then brine.

o Rationale: The aqueous wash removes the inorganic base and salts, while the brine wash
helps to break any emulsions and further dry the organic layer.

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate,
filter, and concentrate the solvent under reduced pressure.
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 Purification: Purify the resulting crude residue by flash column chromatography on silica gel
to yield the pure 5-aryl-4-methoxypyrimidine product.

Safety and Handling

As with any halogenated heterocyclic compound, 5-lodo-4-methoxypyrimidine requires
careful handling. Based on data for structurally similar compounds, the following precautions
are advised:

e Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves.[8]

» Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of any dust or vapors.[8]

o Exposure Routes: Avoid contact with skin and eyes. Causes skin and serious eye irritation.
May cause respiratory irritation if inhaled.[8]

o First Aid:

o Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek
medical attention.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[8]

o Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.

o Storage: Store in a tightly sealed container in a cool, dry, and dark place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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